molecular formula C10H16ClNO B2360521 3-Butoxyaniline hydrochloride CAS No. 70743-76-9

3-Butoxyaniline hydrochloride

Cat. No.: B2360521
CAS No.: 70743-76-9
M. Wt: 201.69
InChI Key: HOQFMILTYTWOSF-UHFFFAOYSA-N
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Description

3-Butoxyaniline hydrochloride is an organic compound with the molecular formula C10H15NO·HCl. It is a derivative of aniline, where the aniline ring is substituted with a butoxy group at the third position. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxyaniline hydrochloride typically involves the reaction of 3-nitroaniline with butanol under acidic conditions to form 3-butoxynitrobenzene. This intermediate is then reduced to 3-butoxyaniline, which is subsequently treated with hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 3-Butoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The butoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones or other oxidized products.

    Reduction: 3-Butoxyaniline.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Butoxyaniline hydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Butoxyaniline hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the butoxy group can be replaced by other functional groups. Additionally, its amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

    Aniline: The parent compound, which lacks the butoxy group.

    3-Methoxyaniline: Similar structure but with a methoxy group instead of a butoxy group.

    3-Ethoxyaniline: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness: 3-Butoxyaniline hydrochloride is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications .

Biological Activity

3-Butoxyaniline hydrochloride, a derivative of aniline, is of significant interest due to its potential biological applications. This compound, characterized by a butoxy group attached to the aniline structure, has been studied for various biological activities, including antibacterial and cytotoxic effects. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound can be represented by the chemical formula C10H15ClNC_{10}H_{15}ClN with a molecular weight of approximately 185.69 g/mol. The presence of the butoxy group enhances its lipophilicity, which is critical for its interaction with biological membranes.

Antibacterial Activity

Research has demonstrated that compounds similar to 3-butoxyaniline exhibit significant antibacterial properties. For instance, studies on N-alkoxyphenyl derivatives have shown that specific structural modifications can enhance antibacterial activity against various strains of bacteria:

  • Activity Comparison : The antibacterial efficacy of 3-butoxyaniline and its derivatives was evaluated against standard antibiotics. The results indicated that certain derivatives had up to four times higher activity than ampicillin, particularly those with ortho-substituted aniline rings .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial energy metabolism, potentially affecting ATPase activity or inhibiting amino acid biosynthesis .

Cytotoxicity

The cytotoxic effects of this compound have been assessed through in vitro assays:

  • LD50 Values : In cytotoxicity assays, compounds within this class demonstrated varying degrees of toxicity. For example, one derivative showed an LD50 value of 27.5 µM against THP-1 cells, indicating moderate toxicity .
  • Cellular Impact : Treatment with higher concentrations (up to 30 µM) generally did not result in significant cell death, suggesting a threshold effect where lower concentrations may be therapeutically beneficial without causing harm .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

Property Effect on Activity
Alkoxy Chain Length Longer chains increase lipophilicity and antibacterial activity .
Substitution Position Ortho-substituted derivatives show enhanced potency compared to meta or para .
Lipophilicity Higher lipophilicity correlates with increased antibacterial efficacy .

Case Studies

Several studies have explored the biological implications of compounds related to 3-butoxyaniline:

  • Study on Antimicrobial Potency : A study evaluated various aniline derivatives for their antimicrobial properties, revealing that structural variations significantly influenced their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines, establishing a correlation between alkoxy chain length and cellular viability outcomes .

Properties

IUPAC Name

3-butoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8H,2-3,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQFMILTYTWOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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